molecular formula C16H17N3O2 B268732 N-[3-(butyrylamino)phenyl]isonicotinamide

N-[3-(butyrylamino)phenyl]isonicotinamide

Cat. No. B268732
M. Wt: 283.32 g/mol
InChI Key: GTKFKHUJJWVXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(butyrylamino)phenyl]isonicotinamide, also known as BAPINA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological applications. BAPINA is a derivative of isonicotinamide and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

N-[3-(butyrylamino)phenyl]isonicotinamide's mechanism of action is not yet fully understood. However, it has been suggested that N-[3-(butyrylamino)phenyl]isonicotinamide may exert its effects through the inhibition of inflammatory cytokines and oxidative stress. N-[3-(butyrylamino)phenyl]isonicotinamide has also been shown to modulate the activity of certain enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]isonicotinamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. N-[3-(butyrylamino)phenyl]isonicotinamide has also been reported to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[3-(butyrylamino)phenyl]isonicotinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[3-(butyrylamino)phenyl]isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity. N-[3-(butyrylamino)phenyl]isonicotinamide is also stable and can be stored for extended periods. However, N-[3-(butyrylamino)phenyl]isonicotinamide has some limitations for lab experiments. Its mechanism of action is not yet fully understood, and more research is needed to elucidate its effects. In addition, N-[3-(butyrylamino)phenyl]isonicotinamide's potential toxicity and side effects have not been fully explored.

Future Directions

There are several future directions for research on N-[3-(butyrylamino)phenyl]isonicotinamide. Further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and side effects. In addition, N-[3-(butyrylamino)phenyl]isonicotinamide's potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders should be further explored. N-[3-(butyrylamino)phenyl]isonicotinamide's potential use as an anti-tumor agent should also be investigated. Finally, the development of more efficient synthesis methods for N-[3-(butyrylamino)phenyl]isonicotinamide would be beneficial for its future research and applications.
Conclusion
In conclusion, N-[3-(butyrylamino)phenyl]isonicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological applications. N-[3-(butyrylamino)phenyl]isonicotinamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. N-[3-(butyrylamino)phenyl]isonicotinamide's mechanism of action is not yet fully understood, and more research is needed to elucidate its effects. However, N-[3-(butyrylamino)phenyl]isonicotinamide has several advantages for lab experiments, and its potential applications in the field of medicine and biology are promising.

Synthesis Methods

The synthesis of N-[3-(butyrylamino)phenyl]isonicotinamide involves the reaction of isonicotinamide with butyryl chloride and triethylamine in the presence of dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-[3-(butyrylamino)phenyl]isonicotinamide. This synthesis method has been reported to yield a high purity of N-[3-(butyrylamino)phenyl]isonicotinamide with a good yield.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]isonicotinamide has been extensively studied for its potential biological applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[3-(butyrylamino)phenyl]isonicotinamide has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

properties

Product Name

N-[3-(butyrylamino)phenyl]isonicotinamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O2/c1-2-4-15(20)18-13-5-3-6-14(11-13)19-16(21)12-7-9-17-10-8-12/h3,5-11H,2,4H2,1H3,(H,18,20)(H,19,21)

InChI Key

GTKFKHUJJWVXOC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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